molecular formula C17H14N4O4 B10900614 methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate

methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B10900614
M. Wt: 338.32 g/mol
InChI Key: JZGQYQCFOAFNRO-UHFFFAOYSA-N
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Description

METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a pyridylcarbonyl group, and a hydrazono moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound

Chemical Reactions Analysis

METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals

Mechanism of Action

The mechanism of action of METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-(pyridine-3-carbonyldiazenyl)indol-1-yl]acetate

InChI

InChI=1S/C17H14N4O4/c1-25-14(22)10-21-13-7-3-2-6-12(13)15(17(21)24)19-20-16(23)11-5-4-8-18-9-11/h2-9,24H,10H2,1H3

InChI Key

JZGQYQCFOAFNRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=CC=C3

Origin of Product

United States

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